molecular formula C22H20N4O3S B6550952 N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040637-20-4

N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6550952
CAS No.: 1040637-20-4
M. Wt: 420.5 g/mol
InChI Key: HROCYDSUQDARAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[3,2-d]pyrimidine family, characterized by a fused bicyclic scaffold combining pyrrole and pyrimidine rings. The structure includes a 4-methoxyphenyl acetamide moiety linked via a sulfanyl group to the 3-methyl-4-oxo-7-phenyl-substituted pyrrolo[3,2-d]pyrimidine core. Such derivatives are often explored for kinase inhibition, anticancer, or anti-inflammatory activities due to their ability to mimic ATP-binding motifs in enzymes .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-26-21(28)20-19(17(12-23-20)14-6-4-3-5-7-14)25-22(26)30-13-18(27)24-15-8-10-16(29-2)11-9-15/h3-12,23H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROCYDSUQDARAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological implications of this compound, focusing on its anticancer properties and enzyme inhibition capabilities.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular Formula C22_{22}H20_{20}N4_{4}O3_{3}S
Molecular Weight 420.5 g/mol
CAS Number 1040637-12-4

The structure features a pyrrolopyrimidine core linked to a methoxyphenyl group via an acetamide linkage, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrolopyrimidine have shown promising results against various cancer cell lines:

  • Cell Line Studies : Compounds exhibiting similar structures demonstrated inhibitory effects on breast cancer cell lines such as MDA-MB-231 and MCF-7. These studies reported IC50_{50} values in the micromolar range (1.52–6.31 μM), indicating potent activity against cancer cells while sparing normal cells .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes the induction of apoptosis in cancer cells. For example, one study noted a significant increase in annexin V-FITC positive apoptotic cells when treated with related compounds .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly regarding carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

  • Inhibitory Effects : Studies on related thiazolone derivatives have shown that certain compounds can inhibit carbonic anhydrase IX (CA IX) with IC50_{50} values ranging from 10.93 to 25.06 nM, indicating high selectivity for CA IX over other isoforms . This selectivity is crucial for developing targeted cancer therapies.
  • Docking Studies : Molecular docking studies have revealed favorable binding interactions between these compounds and the CA IX enzyme, suggesting that modifications to the pyrrolopyrimidine scaffold could enhance inhibitory potency .

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that derivatives of this compound possess promising pharmacokinetic profiles. These properties are essential for assessing the viability of these compounds as therapeutic agents.

Case Studies

Several case studies highlight the compound's potential:

  • Study on Anticancer Activity : A study involving a series of pyrrolopyrimidine derivatives demonstrated that specific substitutions on the phenyl ring significantly enhanced anticancer activity against MDA-MB-231 cells. The study reported increased apoptosis rates and reduced cell viability at lower concentrations compared to controls .
  • Enzyme Inhibition Analysis : Another investigation focused on the inhibition of CA IX by various sulfonamide derivatives showed that specific structural modifications could lead to enhanced selectivity and potency against breast cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

  • Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine: The positioning of the pyrrole ring relative to the pyrimidine distinguishes these cores. For example, 7-cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide () shares a sulfamoylphenylamino group but has a pyrrolo[2,3-d]pyrimidine core, which may alter binding affinity due to spatial differences .
  • Pyrimido[5,4-b]indole Derivatives :
    N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () replaces the pyrrolo-pyrimidine with a pyrimidoindole system. This expanded aromatic system could enhance π-π stacking but reduce solubility .

Substituent Effects

Key substituents influencing activity and physicochemical properties include:

4-Methoxyphenyl vs. 5-Fluoro-2-Methylphenyl :
The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with the 5-fluoro-2-methylphenyl in ’s analog. Fluorine’s electronegativity may increase membrane permeability but reduce metabolic stability .

3-Methyl vs.

Sulfanyl Acetamide Linkers :
The sulfanyl bridge in the target compound is conserved in analogs like those in , suggesting its role in maintaining conformational flexibility and hydrogen bonding .

Spectroscopic and Physicochemical Data

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula HRMS [M+H]+ Key Substituents Reference
Target Compound C₂₃H₂₂N₄O₃S Not Reported 4-Methoxyphenyl, 3-methyl
(Compound 10b) C₃₁H₃₃N₈O₄S 613.2349 Pyrimidin-2-yl sulfamoyl, cyclopentyl
(Fluorophenyl Analog) C₂₈H₂₈FN₅O₂S Not Reported 5-Fluoro-2-methylphenyl, 3-methylbutyl
(Dipentylamino Derivative) C₃₃H₃₄ClN₅O₃ Not Reported Dipentylamino, 4-chlorophenyl

NMR Trends (Based on ):

  • Substituents at positions 3 and 7 (e.g., methyl, phenyl) cause distinct chemical shifts in regions A (protons 39–44) and B (29–36) of the core, as observed in rapamycin analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.